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S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Pharmacology and

Toxicology

Introduction
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is an organosulfur compound belonging to the

S-nitrosothiol (RSNO) class.[1] Structurally derived from the amino acid penicillamine, SNAP is

a small, cell-permeable molecule widely utilized in biomedical research as a potent and reliable

donor of nitric oxide (NO).[1] Under physiological conditions, it undergoes decomposition to

release NO, a critical signaling molecule involved in a vast array of biological processes,

including vasodilation, neurotransmission, and host defense.[2] This property makes SNAP an

invaluable tool for investigating the pharmacological and physiological effects of NO in both in

vitro and in vivo models.[2] This guide provides an in-depth overview of the core pharmacology,

toxicology, and experimental applications of SNAP for researchers and drug development

professionals.

Pharmacology
The pharmacological actions of SNAP are primarily mediated by its ability to release nitric

oxide. The subsequent activation of downstream signaling cascades results in a broad

spectrum of physiological responses.
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SNAP's primary mechanism involves the release of NO, which then activates soluble guanylate

cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to

cyclic guanosine monophosphate (cGMP), a key second messenger.[3] The elevation of

intracellular cGMP levels mediates many of SNAP's effects, including smooth muscle relaxation

and inhibition of platelet aggregation.[3]

However, research indicates that SNAP can also exert its effects through cGMP-independent

pathways. For instance, NO can induce apoptosis in smooth muscle cells via a mechanism that

does not involve guanylate cyclase or cGMP-dependent protein kinase.[4] Additionally, the

release of NO from SNAP is not always spontaneous and can be accelerated by catalysis,

particularly by metal ions like copper.[5]
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Caption: Primary signaling pathway of SNAP via NO and cGMP.

Pharmacodynamics
The physiological effects of SNAP are diverse, reflecting the ubiquitous role of its effector

molecule, nitric oxide.
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Vasodilation: SNAP is a potent vasodilator and smooth muscle relaxant. It induces a

reproducible vasorelaxant effect on isolated canine coronary arteries with an IC50 of 113 nM.

[2] This effect is primarily mediated by the NO-cGMP pathway, leading to the relaxation of

vascular smooth muscle cells.

Platelet Aggregation: SNAP is a stable and potent inhibitor of platelet aggregation and an

inducer of disaggregation.[3][6][7] It inhibits fibrinogen binding to platelets and reduces the

release of P-selectin, actions that correlate with an increase in intraplatelet cGMP

concentrations.[3][7]

Neurotransmission: In the nervous system, SNAP induces the release of several amino acid

neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons.[8]

This effect appears to be mediated by cGMP formation, as it is inhibited by ODQ, an inhibitor

of soluble guanylate cyclase.[8]

Apoptosis: The role of SNAP in apoptosis is context-dependent. It can induce apoptosis in

smooth muscle cells in a concentration- and time-dependent manner through a cGMP-

independent pathway.[4] Conversely, it can provide delayed protection against oxidative

stress-induced apoptosis in cardiomyocytes.[9]

Enzyme Inhibition: SNAP has been shown to inhibit the activity of several enzymes. It acts

as a competitive inhibitor of lipoxygenase (Kᵢ = 710 µM) by reducing the catalytic iron to its

inactive Fe(II) form.[2] It also inhibits Factor XIII (IC50 = 230 µM), a transglutaminase

involved in blood clot formation, presumably through S-nitrosylation of a reactive cysteine

residue.[2]

Pharmacokinetics
The utility of SNAP in experimental settings is influenced by its stability and decomposition

kinetics.

Stability and Preparation: SNAP is unstable in solutions, and it is recommended that

solutions be freshly prepared for experiments.[6] The presence of metal ions can significantly

accelerate its decomposition and subsequent NO release.[5]

Half-Life: The half-life of SNAP can vary depending on the biological environment. For

instance, in isolated rat ventricular myocytes, it has a half-life of approximately 6 hours.[6]
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NO Release Profile: At concentrations sufficient to inhibit platelet function (0.01-3 µM), the

spontaneous release of NO can be detected from some S-nitrosothiols, but platelet-mediated

mechanisms may be involved in the release of NO from SNAP.[3] Detectable spontaneous

NO release from SNAP generally occurs at concentrations of 10 µM or higher.[3]

Toxicology
While a valuable research tool, high concentrations of SNAP can induce significant toxicity,

primarily through the overproduction of nitric oxide and its reactive byproducts.

Cytotoxicity
SNAP exhibits cytotoxic effects in a concentration-dependent manner.

In cultivated endothelial cells, SNAP has been shown to exhibit cytotoxicity.[6]

A high concentration of SNAP (10 mM) can induce approximately 80% toxicity in cells after 6

hours under normoxic conditions by releasing NO.[6]

Under hypoxic conditions, the cytotoxicity of SNAP is enhanced due to an increased release

of nitric oxide.

Oxidative and Nitrosative Stress
A significant mechanism of SNAP-induced toxicity involves the interaction of NO with reactive

oxygen species.

During reperfusion of ischemic myocardium, NO can react with superoxide radicals to form

peroxynitrite, a highly reactive and cardiotoxic species that causes lipid peroxidation.[10]

Administration of SNAP during ischemia-reperfusion has been shown to increase the

generation of reactive nitrogen species, exacerbate oxidative damage, and worsen post-

reperfusion left ventricular dysfunction.[10]

Quantitative Data Summary
Table 1: Pharmacological Data for S-Nitroso-N-acetyl-
DL-penicillamine (SNAP)
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Parameter Value Species/Model Effect Reference

IC₅₀ 113 nM Canine

Vasorelaxation

(isolated

coronary

arteries)

[2]

IC₅₀ 230 µM In vitro

Inhibition of

Factor XIII

activity

[2]

Kᵢ 710 µM In vitro

Competitive

inhibition of

soybean

lipoxygenase

[2]

Effective Conc. 0.01 - 3 µM Human
Inhibition of

platelet function
[3]

Effective Conc. 100 µM Guinea-pig

Increased

acetylcholine

release in

trachea

[6]

Effective Conc. ~0.1 mM Rat

Inhibition of

vascular smooth

muscle cell

mitogenesis

[2]

Effective Conc. 1 mM Rat

Induction of

hsp75 synthesis

in

cardiomyocytes

[9]

Table 2: Toxicological and Pharmacokinetic Data for S-
Nitroso-N-acetyl-DL-penicillamine (SNAP)
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Parameter Value Species/Model Observation Reference

Cytotoxic Conc. 10 mM
In vitro

(normoxia)

~80% toxicity

after 6 hours
[6]

Toxic Conc. 2 mM
H9c2

cardiomyocytes
Observed toxicity [9]

Half-life (t½) ~6 hours

Isolated rat

ventricular

myocytes

[6]

Note: LD₅₀ (median lethal dose) values for SNAP are not readily available in the cited literature.

Toxicological assessments are typically based on concentration-dependent cytotoxicity in

specific cell or tissue models.[11][12]

Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are representative protocols for key experiments involving SNAP.

Protocol: Inhibition of Platelet Aggregation
This protocol is adapted from studies examining the effects of S-nitrosothiols on human

platelets.[3]

Blood Collection: Collect human venous blood into a syringe containing an anticoagulant

(e.g., 3.15% trisodium citrate, 9:1 v/v).

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g)

for 15 minutes at room temperature to obtain PRP.

Platelet Aggregation Measurement:

Use an aggregometer to monitor changes in light transmission through a stirred

suspension of PRP at 37°C.

Add a platelet agonist (e.g., ADP, collagen, or U46619) to induce aggregation.
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To test the inhibitory effect of SNAP, pre-incubate the PRP with various concentrations of

freshly prepared SNAP solution for a defined period (e.g., 2 minutes) before adding the

agonist.

Data Analysis: Calculate the percentage inhibition of aggregation for each SNAP

concentration relative to the control (agonist alone). Determine the IC₅₀ value, which is the

concentration of SNAP required to inhibit platelet aggregation by 50%.

Protocol: Vasodilation in Isolated Arteries
This protocol describes a method for assessing the vasorelaxant properties of SNAP ex vivo.[2]

Tissue Preparation: Euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect a

major artery (e.g., femoral or coronary artery). Cut the artery into rings of 2-3 mm in length.

Organ Bath Setup: Mount the arterial rings in an organ bath filled with a physiological salt

solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5%

CO₂. Connect the rings to an isometric force transducer to record changes in tension.

Pre-contraction: After an equilibration period, induce a stable contraction in the arterial rings

using a vasoconstrictor agent (e.g., phenylephrine or U46619).

SNAP Administration: Once a stable plateau of contraction is reached, add increasing

cumulative concentrations of freshly prepared SNAP solution to the organ bath.

Data Analysis: Record the relaxation response at each concentration. Express the relaxation

as a percentage of the pre-contracted tension. Plot the concentration-response curve and

calculate the IC₅₀ value, representing the concentration of SNAP that causes 50% relaxation.
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Caption: A generalized workflow for in vitro experiments using SNAP.

Protocol: Cell Viability (MTT) Assay
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This protocol is a standard method to assess the cytotoxicity of SNAP on cultured cells.[9]

Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes or endothelial cells) into a 96-well plate

at a predetermined density and allow them to adhere overnight.

Treatment: Remove the culture medium and replace it with fresh medium containing various

concentrations of freshly prepared SNAP. Include a vehicle control (medium with the solvent

used for SNAP).

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) in a

standard cell culture incubator (37°C, 5% CO₂).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

reductase will convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of ~570 nm.

Data Analysis: Express the results as a percentage of cell viability compared to the vehicle

control. This allows for the determination of concentrations at which SNAP induces toxicity.
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Caption: Relationship between SNAP, NO release, and its dual effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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